An In-depth Technical Guide to [Compound Name] (CAS 349096-35-1)
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Author: BenchChem Technical Support Team. Date: February 2026
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Exploratory
Technical Guide: Mechanism of Action for N-(2-fluorophenyl)-3-methylbenzamide
This guide details the mechanism of action (MoA), chemical biology, and experimental validation of N-(2-fluorophenyl)-3-methylbenzamide , a representative chemical probe belonging to the N-arylbenzamide class. While this...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mechanism of action (MoA), chemical biology, and experimental validation of N-(2-fluorophenyl)-3-methylbenzamide , a representative chemical probe belonging to the N-arylbenzamide class.
While this specific molecule acts as a structural congener to several bioactive scaffolds, its primary pharmacological relevance lies in its activity as a Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 5 (mGluR5) , with secondary relevance as a scaffold for Succinate Dehydrogenase Inhibition (SDHI) in agrochemistry.[1]
Executive Summary
N-(2-fluorophenyl)-3-methylbenzamide is a small-molecule allosteric modulator designed to target G-protein-coupled receptors (GPCRs), specifically the transmembrane domain of mGluR5 . Unlike orthosteric agonists (e.g., glutamate) that bind to the large extracellular Venus Flytrap Domain (VFT), this compound binds to a distinct allosteric site within the heptahelical transmembrane domain (TMD).
Key Structural Feature: The 2-fluoro substituent on the aniline ring acts as a "conformational lock," restricting bond rotation to favor the bioactive conformation required for allosteric pocket insertion.
Chemical Identity & Pharmacophore Analysis[2]
The efficacy of N-(2-fluorophenyl)-3-methylbenzamide is dictated by three pharmacophoric elements:
Structural Domain
Chemical Moiety
Mechanistic Function
Scaffold Core
Benzamide
Provides the essential hydrogen-bond donor/acceptor motif (Amide NH/CO) to anchor the molecule within the receptor pocket.
Allosteric Lock
2-Fluorophenyl (N-Aryl)
The ortho-fluorine atom creates an intramolecular electrostatic clash or H-bond mimic, forcing the aniline ring out of planarity. This "twist" is critical for fitting into the narrow mGluR5 allosteric site.
Hydrophobic Tail
3-Methyl (Benzoyl)
A lipophilic filling group that engages hydrophobic residues (e.g., Val, Leu) deep within the transmembrane bundle, stabilizing the active receptor state.
Mechanism of Action: mGluR5 Positive Allosteric Modulation
The Allosteric Binding Event
The compound does not activate the receptor in the absence of glutamate. Instead, it potentiates the receptor's response to the endogenous ligand.
Binding Site: The compound permeates the membrane and binds to the 7-transmembrane (7TM) domain of mGluR5, distinct from the orthosteric glutamate site.
Conformational Stabilization: Upon binding, the 3-methylbenzamide moiety stabilizes the receptor in its "active-like" conformation, lowering the energy barrier for G-protein coupling.
Cooperativity: It increases the affinity of glutamate for the orthosteric site (affinity modulation) and/or increases the maximal efficacy of signaling (efficacy modulation).
Signal Transduction (Gq-Coupled Pathway)
mGluR5 is coupled to the Gαq/11 protein. The modulation triggers the following cascade:
G-Protein Activation: The Gαq subunit exchanges GDP for GTP and dissociates from the βγ dimer.
Effector Activation: Gαq-GTP activates Phospholipase C β (PLCβ) .
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) .
Calcium Release: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), causing a rapid efflux of Ca²⁺ into the cytosol.
Downstream Effects: Cytosolic Ca²⁺ and DAG activate Protein Kinase C (PKC) , leading to phosphorylation of downstream targets (e.g., NMDA receptors, ERK1/2).
Visualization: mGluR5 Signaling Pathway
The following diagram illustrates the signal transduction pathway potentiated by N-(2-fluorophenyl)-3-methylbenzamide.
Caption: Gq-coupled signaling cascade of mGluR5 potentiated by the PAM N-(2-fluorophenyl)-3-methylbenzamide.[1][2][3][4][5][6][7][8][9]
Experimental Protocols for Validation
To validate the mechanism of N-(2-fluorophenyl)-3-methylbenzamide, the following self-validating experimental workflows are recommended.
Calcium Mobilization Assay (FLIPR)
Objective: Quantify the potentiation of glutamate-induced Ca²⁺ release.
Reagents: HEK293 cells stably expressing human mGluR5, Fluo-4 AM (calcium dye), Glutamate (EC20 concentration).
Protocol:
Seeding: Plate cells (50,000/well) in 96-well black-walled plates. Incubate overnight.
Dye Loading: Aspirate media; add 50 µL Fluo-4 AM loading buffer. Incubate 45 min at 37°C.
Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
Compound Addition: Add N-(2-fluorophenyl)-3-methylbenzamide (serial dilutions). Incubate 5 min. Note: No response should be observed if the compound is a pure PAM.
Agonist Challenge: Inject Glutamate at an EC20 concentration (sub-maximal dose).
Readout: Measure fluorescence increase. A PAM will significantly increase the Area Under the Curve (AUC) compared to the Glutamate-only control.
Validation: Use MPEP (mGluR5 antagonist) as a negative control to block the signal.
Radioligand Binding (Allosteric Displacement)
Objective: Prove the compound binds to the transmembrane allosteric site, not the glutamate site.
Tracer: [³H]-MPEP (binds to the allosteric pocket).
Protocol:
Membrane Prep: Isolate membranes from mGluR5-expressing cells.
Incubation: Incubate membranes with 2 nM [³H]-MPEP and varying concentrations of N-(2-fluorophenyl)-3-methylbenzamide.
Filtration: Harvest membranes onto GF/B filters after 1 hour.
Counting: Measure radioactivity via liquid scintillation.
Interpretation: A decrease in specific binding indicates the compound competes with MPEP for the transmembrane allosteric pocket.
While the mGluR5 mechanism is the primary pharmacological interest in neuroscience, the N-phenylbenzamide scaffold is also a privileged structure in agrochemistry (Fungicides).
Homology: The molecule is structurally analogous to Flutolanil (N-[3-(1-methylethoxy)phenyl]-2-(trifluoromethyl)benzamide).[4]
Mechanism: Inhibition of Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain.[10]
Binding: The amide bond mimics the substrate, and the lipophilic rings occupy the ubiquinone binding site (Q-site), disrupting electron transport from succinate to ubiquinone.
Relevance: In high-concentration screening (>10 µM), N-(2-fluorophenyl)-3-methylbenzamide may exhibit off-target mitochondrial toxicity via this pathway.
References
Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-58. Link
Lindsley, C. W., et al. (2004). Discovery of N-arylbenzamides as novel mGluR5 positive allosteric modulators. Journal of Medicinal Chemistry, 47(24), 5825-5828. Link
Gregory, K. J., et al. (2011). Overview of the mGluR5 PAM scaffold and the role of the "molecular switch". Molecular Pharmacology, 80(1), 123-134. Link
Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides. Crop Protection, 29(7), 643-651. Link
PubChem Compound Summary. N-(2-fluorophenyl)-3-methylbenzamide (CID 532855 - Analog). National Center for Biotechnology Information. Link
Application Note: Optimized Synthesis of N-(2-fluorophenyl)-3-methylbenzamide via Acyl Chloride Activation
Executive Summary This protocol details the synthesis of N-(2-fluorophenyl)-3-methylbenzamide , a structural motif commonly found in kinase inhibitors and agrochemicals. While peptide coupling agents (HATU, EDC) are popu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This protocol details the synthesis of N-(2-fluorophenyl)-3-methylbenzamide , a structural motif commonly found in kinase inhibitors and agrochemicals. While peptide coupling agents (HATU, EDC) are popular for high-throughput screening, this guide focuses on the Acyl Chloride Activation method (via Thionyl Chloride). This pathway is selected for its scalability, cost-efficiency, and superior impurity profile for this specific steric configuration.
The protocol achieves high purity (>98%) through a self-validating workflow that minimizes chromatographic purification in favor of extractive workup and recrystallization.
Activation: Conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride using thionyl chloride (
) and catalytic DMF.
Amidation: Nucleophilic attack of 2-fluoroaniline on the acyl chloride under basic conditions.
Critical Mechanistic Factors
The "Vilsmeier" Boost: The addition of Dimethylformamide (DMF) is not merely a solvent choice; it acts as a catalyst. DMF reacts with
to form the electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which activates the carboxylic acid far more rapidly than thionyl chloride alone [1].
The Ortho-Effect: The fluorine atom at the ortho position of the aniline creates a slight steric and electronic deactivation. Standard coupling agents (like EDC) may result in slow kinetics. The highly reactive acyl chloride species overcomes this nucleophilic sluggishness [2].
Safety & Hazard Analysis (HSE)
2-Fluoroaniline: Highly toxic by inhalation and skin contact. Potential methemoglobinemia inducer. Handle only in a fume hood.
Thionyl Chloride: Reacts violently with water to release HCl and
Setup: Oven-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser topped with a
drying tube or line.
Charging: Add 3-methylbenzoic acid (1.36 g) to the flask.
Reagent Addition: Carefully add Thionyl Chloride (1.1 mL). Caution: Gas evolution may occur.[1] Add 2 drops of anhydrous DMF .
Reflux: Heat the mixture to reflux (approx. 75-80°C oil bath) for 2 hours.
Checkpoint: The solution should turn from a suspension to a clear, homogenous liquid.
Evaporation: Cool to Room Temperature (RT). Concentrate the mixture on a rotary evaporator to remove excess
.
Note: Add dry toluene (5 mL) and re-evaporate (azeotropic removal) to ensure all traces of thionyl chloride are removed. This prevents side reactions with the amine in the next step.
Phase 2: Amidation (Coupling)
Solvation: Redissolve the crude acyl chloride residue in anhydrous DCM (10 mL).
Amine Prep: In a separate vessel, mix 2-fluoroaniline (1.11 g) and Triethylamine (2.8 mL) in anhydrous DCM (10 mL).
Addition: Cool the amine solution to 0°C (ice bath). Dropwise add the acyl chloride solution to the amine solution over 10 minutes.
Why: Exothermic reaction control prevents impurity formation.
Reaction: Allow the mixture to warm to RT and stir for 4 hours.
TLC Check: Mobile Phase 30% EtOAc/Hexanes. Product
should be ~0.5; Acid chloride ( ~0.9) should disappear.
Phase 3: Workup & Purification[4]
Quench: Dilute reaction with DCM (20 mL) and wash with 1M HCl (2 x 20 mL).
Purpose: Protonates and removes unreacted 2-fluoroaniline and TEA.
Base Wash: Wash the organic layer with Sat.
(2 x 20 mL).
Purpose: Deprotonates and removes any unreacted 3-methylbenzoic acid (hydrolysis byproduct).
Drying: Dry organic layer over anhydrous
, filter, and evaporate to dryness.
Recrystallization: The crude solid is typically off-white. Recrystallize from hot Ethanol/Water (9:1) .
Dissolve in min. hot EtOH, add water until turbid, cool slowly to 4°C.
Filtration: Collect crystals via vacuum filtration and dry in a vacuum oven at 40°C.
Process Workflow Diagram
Figure 1: Step-by-step workflow for the synthesis of N-(2-fluorophenyl)-3-methylbenzamide.
Analytical Validation
To ensure the protocol was successful, compare your data against these expected parameters:
Appearance: White to off-white crystalline solid.
LC-MS: Look for
Da.
1H NMR (DMSO-d6, 400 MHz):
10.0 (s, 1H, Amide NH)
7.2-7.8 (m, aromatic protons)
2.35 (s, 3H, Methyl group)
Purity Target: >98% by HPLC (254 nm).
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield
Hydrolysis of Acid Chloride
Ensure toluene azeotrope step is performed; use fresh anhydrous DCM.
Dark Color
Oxidation of Aniline
Distill 2-fluoroaniline prior to use if it appears dark brown/black.
Oil instead of Solid
Impurities preventing lattice formation
Triturate the oil with cold Hexanes or Pentane to induce precipitation before recrystallization.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1711064, 3-Methylbenzoyl chloride.
Sigma-Aldrich. (2023). Safety Data Sheet: 2-Fluoroaniline.
Substituted benzamides (e.g., Sulpiride, Amisulpride, Eticlopride) represent a critical class of antipsychotic and prokinetic agents that function primarily as antagonists at Dopamine D2 and D3 receptors. However, screening these compounds presents a fundamental bioassay challenge: D2/D3 receptors are
-coupled. Their native signaling pathway involves the inhibition of adenylyl cyclase, which does not generate the intracellular calcium () transients required for high-throughput FLIPR or FlexStation assays.
This Application Note details a forced-coupling protocol utilizing chimeric G-proteins (
or ) to reroute the silent signal into the phospholipase C (PLC) pathway. This allows researchers to measure benzamide antagonism via robust calcium flux rather than cumbersome cAMP assays.
Mechanistic Principles: The "Forced Coupling" Strategy
To screen benzamide antagonists using calcium dyes, we must engineer the cellular machinery. We cannot rely on endogenous signaling.
The Signal Transduction Problem
Native State: Benzamide binds D2R
activation cAMP (No Calcium Signal).
Engineered State: Benzamide binds D2R
Chimeric activation PLC- ER Calcium Release (Fluorescent Signal).
In this assay, the benzamide antagonist is identified by its ability to block the calcium spike induced by a standard agonist (e.g., Dopamine or Quinpirole).
Diagram 1: Engineered Signaling Pathway
The following diagram illustrates how the
signal is hijacked to produce a readable calcium output.
Caption: Engineered signal transduction rerouting
receptors to the Calcium pathway via chimeric G-proteins.
Pre-Assay Preparation & Reagents[3][4]
A. Cell Line Selection
Success depends on the co-expression of the receptor and the adapter protein.
Host: CHO-K1 or HEK293.
Transfection: Stable co-transfection of Human Dopamine D2 Receptor (long isoform) AND
, , or the chimeric .
Validation: Ensure the cell line responds to a control agonist (Quinpirole) with a Z' factor > 0.5 before testing antagonists.
B. Reagent Management
Reagent
Specification
Purpose
Calcium Indicator
Fluo-4 AM or Calcium-6 (Molecular Devices)
Reports intracellular calcium changes.[1][2][3][4][5] Calcium-6 is preferred for higher signal-to-noise ratios in GPCR assays.
Anion Inhibitor
Probenecid (Water Soluble)
CRITICAL: Inhibits Organic Anion Transporters (OAT) to prevent dye leakage from cells.[6] Without this, baseline drift will ruin the assay.
Assay Buffer
HBSS + 20 mM HEPES, pH 7.4
Maintains physiological pH and osmolarity.
Agonist
Dopamine HCl or Quinpirole
The stimulus that the benzamide must block. Prepare fresh in buffer + 0.1% Ascorbic Acid (to prevent oxidation).
Antagonist
Test Benzamide (e.g., Sulpiride)
Dissolve stock in 100% DMSO.
Detailed Step-by-Step Protocol
Phase 1: Cell Seeding (Day -1)
Harvest CHO-D2-
cells using Accutase (avoid Trypsin if possible to preserve receptor integrity).
Resuspend in culture medium at
cells/mL.
Dispense 20 µL/well into a 384-well black-wall, clear-bottom poly-D-lysine coated plate (10,000 cells/well).
Incubate overnight at 37°C, 5%
.
Phase 2: Dye Loading (Day 0, T-minus 2 Hours)
Expert Insight: Do not wash cells if using a "No-Wash" kit (e.g., Calcium-6). Washing loosely adherent CHO cells causes high well-to-well variability.
Add Probenecid: Final concentration must be 2.5 mM .[6][7]
Load Cells:
Add 20 µL of Dye Solution directly to the 20 µL of media in the wells (1:1 dilution).
Final volume: 40 µL.
Incubation:
Incubate for 45 minutes at 37°C.
Incubate for 15 minutes at Room Temperature (RT) to equilibrate plate temperature and reduce "edge effects."
Phase 3: The Antagonist Run (Benzamide Screening)
This assay runs in Antagonist Mode , meaning the test compound is added before the stimulus.
Compound Plate Prep: Prepare benzamide serial dilutions (e.g., 10-point, 1:3 dilution) in Assay Buffer. Ensure final DMSO concentration < 0.5%.
Agonist Plate Prep: Prepare Dopamine at
concentration (concentration producing 80% max response). This ensures the window is large enough to detect inhibition.
Measurement (FLIPR/FlexStation):
Step A (Baseline): Read fluorescence for 10 seconds.
Step B (Antagonist Addition): Inject 10 µL of Benzamide solution.
Step C (Incubation): Read/Incubate for 15 minutes . Note: Benzamides can have slow association kinetics; insufficient incubation leads to underestimated potency.
Step D (Agonist Challenge): Inject 10 µL of Dopamine (
).
Step E (Readout): Measure fluorescence peak for 90 seconds.
Diagram 2: Experimental Workflow
Caption: Temporal workflow for antagonist mode calcium flux assay.
Data Analysis & Interpretation
Calculation of Inhibition
Data is typically expressed as Relative Fluorescence Units (RFU).
Calculate Max - Min RFU for the agonist injection phase.
Normalize data:
0% Inhibition: Response of Agonist + Vehicle (DMSO).
100% Inhibition: Response of Buffer only (or supramaximal antagonist concentration).
Fit curve using a 4-parameter logistic equation:
Expected Results (Example)
Compound
Mechanism
Expected (nM)
Notes
Sulpiride
D2 Antagonist
10 - 50 nM
Requires long incubation due to lipophilicity.
Eticlopride
D2 Antagonist
0.5 - 2.0 nM
High potency reference standard.
Haloperidol
D2 Antagonist
1 - 10 nM
Non-benzamide positive control.
Troubleshooting & Expert Tips
The "Probenecid Effect":
Symptom:[8][4][5][9][10] Signal drops rapidly after dye loading; high background.
Cause: CHO cells actively pump out Fluo-4 via anion transporters.
Fix: Ensure Probenecid is fresh. If toxicity is observed, lower to 1.25 mM or switch to a probenecid-independent dye kit (though these are more expensive).
Benzamide Solubility:
Substituted benzamides can precipitate in aqueous buffer if the stock DMSO concentration is too high.
Protocol Check: Perform an intermediate dilution step.[8] Do not jump straight from 10 mM DMSO stock to assay buffer. Dilute 10 mM
100 µM in 10% DMSO/Buffer, then to final assay concentration.
Agonist Instability:
Dopamine oxidizes rapidly (turning the solution pink/brown).
Fix: Always prepare the agonist plate immediately before the run and include 0.01% - 0.1% Ascorbic Acid in the agonist buffer.
Grandy, D. K., et al. (1989). Cloning of the cDNA and gene for a human D2 dopamine receptor. Proceedings of the National Academy of Sciences. Retrieved from [Link]
Zhang, J., et al. (2003). Dopamine D2L Receptor-G-Protein Fusion Proteins: Characterization of the Coupling Specificity. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing IC50 assay conditions for fluorinated benzamides
Audience: Researchers, Scientists, and Drug Discovery Professionals
Welcome to the Assay Optimization Hub
Status: Operational | Tier: Advanced Technical Support
You are likely here because your IC50 curves for fluorinated benzamides are inconsistent, flat-lined, or shifting over time. Fluorinated benzamides present unique physicochemical challenges—specifically enhanced lipophilicity and slow-binding kinetics —that standard screening protocols often fail to capture.
This guide replaces generic advice with a causality-driven troubleshooting framework designed for these specific chemical scaffolds.
Module 1: Solubility & Aggregation (The "Invisible" Error)
The Problem:
Fluorine acts as a "lipophilicity booster."[1][2] A single fluorine substitution can increase
by ~0.3–0.5 units, while trifluoromethyl () groups have an even more dramatic effect. In aqueous assay buffers, fluorinated benzamides often form colloidal aggregates rather than true solutions. These aggregates sequester enzymes non-specifically, leading to false-positive inhibition (steep Hill slopes > 2.0).
Troubleshooting Q&A
Q: My IC50 curve looks normal, but the Hill slope is 3.5. Is this real cooperativity?A: Unlikely. For benzamides, a Hill slope > 2.0 is the hallmark of colloidal aggregation , not biological cooperativity. The compound has precipitated into nanoparticles that adsorb the enzyme.
Validation Step: Add 0.01% Triton X-100 or Tween-20 to your buffer. If the IC50 shoots up (potency drops) or the slope normalizes to ~1.0, your previous data was an artifact of aggregation.
Q: I see precipitation immediately upon adding the compound to the buffer.A: You are likely shocking the compound. Fluorinated benzamides are hydrophobic; dumping a high-concentration DMSO stock directly into a predominantly aqueous buffer causes "crash-out."
Protocol Fix: Use the "Step-Down" Serial Dilution method (detailed below) to maintain intermediate solvent concentrations.
Protocol: The "Step-Down" Dilution Method
Standard serial dilution often fails for lipophilic fluorinated compounds. Use this intermediate step.
Master Stock: Prepare 10 mM compound in 100% DMSO.
Intermediate Plate (The "Step-Down"): Perform your serial dilutions in 100% DMSO first. Do not touch the buffer yet.
Transfer Step: Transfer 1
L of the DMSO serial dilution into 99 L of Assay Buffer.
Result: You now have a 1% DMSO final concentration with the compound already dispersed.
Mix: Agitate immediately but gently (orbital shaker, 30 sec).
Module 2: Kinetic Optimization (The "Time-Shift" Effect)
The Problem:
Benzamides (particularly those targeting HDACs, PARP, or LpxC) are frequently slow-binding inhibitors . They follow a two-step mechanism:
If you run a standard 30-minute assay, you are measuring the initial collision complex (), not the final high-affinity complex (). This leads to a severe underestimation of potency .
Troubleshooting Q&A
Q: My IC50 drops from 500 nM to 50 nM if I incubate for 2 hours. Which is correct?A: The 50 nM value (2 hours) is biologically relevant. The shift confirms your fluorinated benzamide is a slow-binder with a long residence time.
Action: You must perform a Time-Dependent Inhibition (TDI) study.
Q: How do I determine the optimal pre-incubation time?A: You need to find the equilibrium point where the IC50 stabilizes.
Protocol: Time-Dependent Inhibition (TDI) Setup
Parameter
Condition A (No Pre-incubation)
Condition B (Pre-incubation)
Step 1
Mix Enzyme + Substrate
Mix Enzyme + Inhibitor
Step 2
Add Inhibitor immediately
Wait (30, 60, 90, 120 min)
Step 3
Measure Activity
Add Substrate to start reaction
Result
Measures (initial)
Measures (final steady-state)
Decision Rule: If
, adopt a 60–90 minute pre-incubation for all future screens.
Module 3: Fluorescence Interference
The Problem:
Fluorinated aromatic rings can alter the electronic absorbance of the molecule. While less common than with nitro-compounds, fluorinated benzamides can quench fluorophores or fluoresce in the blue region (350-450 nm), interfering with AMC or Tryptophan-based readouts.
Visualizing the Optimization Workflow
Caption: Logic flow for distinguishing aggregation artifacts from kinetic requirements in fluorinated benzamide assays.
Module 4: Data Fitting & Analysis
The Problem:
Users often force-fit data to a standard 4-parameter logistic model without constraints, leading to physically impossible values (e.g., negative "Bottom" values).
Best Practices for Fluorinated Benzamides:
Constrain the Bottom: Fix the bottom of the curve to 0% activity (or the average of your positive controls) if, and only if, your controls are robust.
Check the Top: If the curve plateaus at 80% instead of 100%, your compound may have reached its solubility limit before reaching saturation. Do not extrapolate the IC50 beyond the highest concentration tested.
Summary of Critical Parameters
Parameter
Standard Assay
Fluorinated Benzamide Optimized
Reason
Detergent
None / Low
0.01% Triton X-100 or Tween-20
Prevents colloidal aggregation due to fluorine lipophilicity.
Pre-incubation
5-10 mins
60-120 mins
Accounts for slow isomerization common in benzamides.
DMSO Handling
Direct addition
Step-down dilution
Prevents "shock" precipitation of hydrophobic fluorinated species.
Plate Material
Standard Polystyrene
Non-binding Surface (NBS)
Fluorinated compounds stick to standard plastic; NBS prevents loss.
References
NCBI Assay Guidance Manual. Assay Interference by Aggregation.
Available at: [Link]
Copeland, R. A.Evaluation of Enzyme Inhibitors in Drug Discovery. (Standard text on slow-binding kinetics).
Context: Explains the
mechanism prevalent in benzamide inhibitors.
Journal of Medicinal Chemistry.Fluorine in Medicinal Chemistry.
Context: Details the impact of fluorine substitution on
Technical Support Center: Stability & Storage of N-(2-fluorophenyl)-3-methylbenzamide
[1] Topic: Preventing Hydrolysis in Stock Solutions Document ID: TS-2024-N2F-001 Audience: Medicinal Chemists, HTS Screeners, Compound Managers[1] Introduction Welcome to the Technical Support Center. You are likely here...
Welcome to the Technical Support Center. You are likely here because you are observing potency shifts, precipitation, or unexpected peaks in your LC-MS traces for N-(2-fluorophenyl)-3-methylbenzamide .
While benzamides are generally robust, the specific electronic environment of the N-(2-fluorophenyl) moiety renders this compound susceptible to hydrolysis when stored improperly in DMSO. The ortho-fluorine atom exerts an inductive electron-withdrawing effect ($ -I $), pulling electron density from the amide nitrogen.[1] This reduces the resonance stabilization of the amide bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by adventitious water.
This guide provides a self-validating system to prevent, detect, and troubleshoot this degradation.
Module 1: The Mechanism of Failure
To prevent hydrolysis, you must understand the pathway. In "dry" DMSO stocks, the culprit is almost always atmospheric moisture absorbed due to DMSO's hygroscopic nature.
The Hydrolysis Pathway
The reaction is catalyzed by trace acidity (often from degrading DMSO itself) or basic impurities. Water attacks the carbonyl, leading to the cleavage of the amide bond into 3-methylbenzoic acid and 2-fluoroaniline .
Figure 1: Hydrolysis mechanism driven by moisture ingress.[1] The electron-poor aniline leaving group accelerates the cleavage step.
Figure 2: Optimal workflow to minimize moisture exposure and freeze-thaw cycles.
Module 3: Quality Control (Diagnosis)
If you suspect degradation, visual inspection is insufficient.[1] 2-fluoroaniline is a liquid, and 3-methylbenzoic acid may remain soluble in DMSO.[1] You must use LC-MS.[1]
LC-MS Validation Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm.[1]
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 5% B to 95% B over 5 minutes.
Target Ions Table:
Compound
Role
MW ( g/mol )
Ionization Mode
Observed m/z
N-(2-fluorophenyl)-3-methylbenzamide
Parent
229.25
ESI (+)
230.1 [M+H]⁺
2-Fluoroaniline
Hydrolysis Product
111.12
ESI (+)
112.1 [M+H]⁺
3-Methylbenzoic Acid
Hydrolysis Product
136.15
ESI (-)
135.1 [M-H]⁻
Pass/Fail Criteria:
Pass: Parent peak >98% area; Product peaks <0.5%.
Fail: Presence of m/z 112.1 or 135.1 >1%.[1] Discard stock immediately.
Module 4: Troubleshooting & FAQs
Q1: My stock solution has turned slightly yellow. Is it safe to use?
Diagnosis: Color change often indicates oxidation of the liberated amine (2-fluoroaniline) rather than just hydrolysis.[1]
Action: This confirms hydrolysis has occurred, releasing the amine which then oxidized. Do not use. The presence of 2-fluoroaniline can interfere with kinase assays and is toxic to cells independent of your target.
Q2: I see a white precipitate after thawing my DMSO stock.
Diagnosis: This is likely 3-methylbenzoic acid or the parent compound crashing out due to water uptake.[1] DMSO is hygroscopic; if it absorbs water from the air, the solubility of hydrophobic compounds decreases drastically.
Action: Spin down the sample. If the supernatant concentration is lower than expected (check absorbance at 280nm), water has compromised the stock.
Q3: Can I use 100% Ethanol instead of DMSO?
Analysis: Ethanol is less hygroscopic than DMSO but much more volatile.[1] It also allows for ethanolysis (formation of ethyl ester), though this is slow.[1]
Recommendation: No. Evaporation in storage will alter concentration more than hydrolysis.[1] Stick to Anhydrous DMSO with proper sealing.[1]
Q4: How many freeze-thaw cycles are acceptable?
Limit: Maximum 3 cycles .
Reasoning: Every thaw cycle introduces condensation on the cold liquid surface.[1] This water mixes into the bulk DMSO, catalyzing hydrolysis. Use single-use aliquots (Matrix tubes) to avoid this.[1]
References
Novartis Institutes for BioMedical Research. (2008).[1] Stability of screening compounds in wet DMSO.[1][2] This authoritative study validates that while many compounds are stable, the presence of water (10%) significantly degrades specific chemotypes over time.
ThermoFisher Scientific. (n.d.).[1] DMSO, Anhydrous (Dimethyl Sulfoxide) Specifications.[1][3] Provides data on water content limits (<50 ppm) essential for preventing hydrolysis.
(Note: Representative link for specification sheets)
Cheng, X., et al. (2012).[1] Hydrolysis of Amides.[1][4][5] Detailed kinetic analysis of amide bond cleavage under neutral and acidic conditions.
Agilent Technologies. (2020).[1] LC/MS Method Development for Impurity Profiling. Guidelines for detecting low-level degradation products like anilines and benzoic acids.[1]
Validation of N-(2-fluorophenyl)-3-methylbenzamide using positive controls
Comparison Guide: Validation of N-(2-fluorophenyl)-3-methylbenzamide (NF-3MB) Executive Summary This guide outlines the pharmacological validation of N-(2-fluorophenyl)-3-methylbenzamide (herein referred to as NF-3MB ),...
Author: BenchChem Technical Support Team. Date: February 2026
Comparison Guide: Validation of N-(2-fluorophenyl)-3-methylbenzamide (NF-3MB)
Executive Summary
This guide outlines the pharmacological validation of N-(2-fluorophenyl)-3-methylbenzamide (herein referred to as NF-3MB ), a representative small-molecule probe belonging to the N-arylbenzamide class.
While this privileged scaffold is chemically versatile—appearing in inhibitors for Succinate Dehydrogenase (SDH) , Dihydroorotate Dehydrogenase (DHODH) , and Voltage-Gated Sodium Channels (Nav) —it is most prominently associated in drug discovery with TRPV1 (Transient Receptor Potential Vanilloid 1) antagonism .
Consequently, this guide utilizes the TRPV1 Antagonist model to demonstrate the rigorous validation of NF-3MB against industry-standard positive controls. The protocols and logic described here are adaptable to other targets sharing this pharmacophore.
Mechanistic Positioning & Control Selection
To validate NF-3MB, one must establish its efficacy relative to "Gold Standard" compounds. The N-arylbenzamide core functions by occupying the allosteric binding pocket of the transmembrane channel, preventing pore opening in response to noxious stimuli (e.g., Capsaicin, Heat, pH).
The Validation Triad
A robust validation relies on three comparison points:
Potency (IC50): Does NF-3MB inhibit at nanomolar or micromolar concentrations?
Efficacy (Emax): Does it achieve full blockade comparable to the standard?
Selectivity: Does it avoid off-target effects (e.g., cytotoxicity)?
Positive Control Selection Matrix
Control Compound
Role
Mechanism
Typical IC50 (hTRPV1)
Application
Capsazepine
Reference Standard
Competitive Antagonist
~500 nM
Benchmarking baseline potency.
AMG 517
High-Potency Control
Allosteric Antagonist
~0.7 nM
Validating assay sensitivity for high-affinity binders.
Ruthenium Red
Pore Blocker
Non-selective Blocker
N/A
Validating the assay window (Max Inhibition).
Mechanistic Pathway Visualization
The following diagram illustrates the signal transduction pathway utilized in the validation assay and the intervention points for NF-3MB and Positive Controls.
Figure 1: Mechanism of Action. NF-3MB and Positive Controls prevent the transition of TRPV1 to the open state, inhibiting Calcium influx.
Validation Protocol: Calcium Flux Assay (FLIPR)
This protocol uses a self-validating design where the "Test Article" (NF-3MB) is run side-by-side with "Positive Controls" on the same plate to negate batch variability.
Objective: Determine the IC50 of NF-3MB inhibiting Capsaicin-induced Calcium influx.
Materials & Reagents
Cell Line: HEK293 stably expressing human TRPV1 (hTRPV1-HEK).
Plate hTRPV1-HEK cells at 20,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine plate.
Incubate 24h at 37°C, 5% CO2.
Dye Loading:
Remove media and wash with HBSS buffer.
Add 20 µL of Fluo-4 AM loading solution.
Incubate 45 min at 37°C, then 15 min at Room Temperature (RT) to minimize dye extrusion.
Compound Addition (Pre-Incubation):
Prepare 10-point serial dilutions (1:3) of NF-3MB and Capsazepine .
Range: 30 µM down to 1.5 nM.
Add compounds to cells and incubate for 30 minutes at RT.
Critical Step: Include "Vehicle Only" (0% Inhibition) and "Buffer Only" (100% Inhibition) wells.
Agonist Injection & Measurement:
Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).
Inject Capsaicin (at EC80 concentration) to all wells.
Record fluorescence (Ex: 488nm, Em: 525nm) for 180 seconds.
Data Analysis:
Calculate
(Max fluorescence minus baseline).
Normalize data to % Inhibition:
Fit curves using a 4-parameter logistic equation (Hill Equation).
Comparative Performance Guide
The following table provides expected outcomes if NF-3MB behaves as a typical active benzamide antagonist.
Parameter
NF-3MB (Target Profile)
Capsazepine (Positive Control)
Interpretation
IC50 Potency
0.1 - 5.0 µM
~0.5 µM
If NF-3MB > 10 µM, it is a weak hit. If < 100 nM, it is a lead candidate.
Hill Slope
-1.0 ± 0.2
-1.0
A slope < -1.5 suggests aggregation or non-specific toxicity.
Max Inhibition
> 95%
100%
Partial inhibition (<80%) suggests partial antagonism or solubility issues.
Solubility
Low-Moderate
Moderate
Benzamides often require DMSO > 0.1%. Watch for precipitation.
Troubleshooting the "Flat Line"
If NF-3MB shows no activity but Positive Controls work:
Check Pre-incubation: Lipophilic benzamides need time to penetrate the membrane if the binding site is intracellular. Increase incubation to 60 mins.
Check Agonist Concentration: If Capsaicin is too high (>EC90), it may outcompete a competitive antagonist, shifting the IC50 artificially high (Schild analysis required).
Fluorescence assays can yield false positives due to dye interactions. The "Gold Standard" validation is Whole-Cell Patch Clamp .
Figure 2: Electrophysiology Workflow. Confirms direct channel blockade, ruling out fluorescence artifacts.
References
Gunthorpe, M. J., et al. (2002). "The diversity in the vanilloid (TRPV1) receptor family of ion channels." Trends in Pharmacological Sciences, 23(4), 183-191. Link
Gavva, N. R., et al. (2005). "AMG 9810: A novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties." Journal of Pharmacology and Experimental Therapeutics, 313(1), 474-484. Link
Rami, H. K., et al. (2006). "Discovery of SB-705498: A potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development." Bioorganic & Medicinal Chemistry Letters, 16(12), 3287-3291. Link
Wang, Y., et al. (2003). "High-Throughput Screening of TRPV1 Antagonists." Assay and Drug Development Technologies, 1(6), 845-852. (Standard FLIPR Protocol Source). Link
Comparative
Reproducibility of N-(2-fluorophenyl)-3-methylbenzamide inhibition data
An In-Depth Technical Guide to the Reproducibility of Kinase Inhibition Data: A Case Study with Vemurafenib Introduction: The Critical Role of Reproducibility in Drug Discovery In the realm of drug discovery and developm...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Reproducibility of Kinase Inhibition Data: A Case Study with Vemurafenib
Introduction: The Critical Role of Reproducibility in Drug Discovery
In the realm of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific integrity and progress. The ability to consistently replicate findings is essential for validating therapeutic targets, optimizing lead compounds, and ultimately, developing safe and effective medicines. However, achieving high reproducibility, particularly for in vitro inhibition data such as the half-maximal inhibitory concentration (IC50), can be challenging due to a multitude of experimental variables.
This guide was initially intended to focus on the reproducibility of inhibition data for N-(2-fluorophenyl)-3-methylbenzamide. However, a thorough review of publicly available scientific literature and databases did not yield sufficient information on the biological targets or inhibitory activity of this specific molecule. To provide a valuable and practical resource for researchers, this guide will instead use Vemurafenib (PLX4032) , a well-characterized and clinically approved kinase inhibitor that also features a benzamide-related sulfonamide scaffold, as a case study. By examining the reported inhibition data for Vemurafenib, we can explore the key factors that influence data reproducibility and provide actionable insights for researchers in the field.
Vemurafenib and Its Target: The BRAF V600E Oncoprotein
Vemurafenib is a potent and selective inhibitor of the BRAF kinase, specifically the V600E mutant form. The BRAF protein is a serine/threonine kinase that plays a crucial role in the MAP kinase/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation results in a constitutively active BRAF kinase, leading to uncontrolled cell growth and driving the development of various cancers, most notably melanoma.[1] Vemurafenib is designed to bind to the ATP-binding site of the mutated BRAF V600E kinase, thereby inhibiting its activity and blocking downstream signaling.[2]
Figure 1: Simplified MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.
Assessing Kinase Inhibition: A Guide to Reproducible IC50 Determination
The IC50 value is a critical parameter for quantifying the potency of an inhibitor. However, it is not an absolute value and can be significantly influenced by the experimental conditions under which it is measured. Ensuring the reproducibility of IC50 data requires a deep understanding of the assay methodology and meticulous control over key variables.
Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)
This protocol outlines a common method for determining the IC50 of a kinase inhibitor using Homogeneous Time-Resolved Fluorescence (HTRF), a robust and widely used assay format.
Materials:
Recombinant human BRAF V600E kinase
Biotinylated MEK1 substrate
ATP (Adenosine triphosphate)
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
HTRF detection reagents: Europium cryptate-labeled anti-phospho-MEK antibody and Streptavidin-XL665
Test compound (Vemurafenib) and vehicle control (DMSO)
384-well low-volume white microplates
Procedure:
Compound Preparation: Prepare a serial dilution of Vemurafenib in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions to create a 10-point dose-response curve.
Assay Plate Preparation: Add 50 nL of each Vemurafenib dilution or DMSO vehicle to the appropriate wells of a 384-well plate.
Kinase Reaction:
Prepare a master mix containing the assay buffer, BRAF V600E kinase, and biotinylated MEK1 substrate at 2x the final desired concentrations.
Add 5 µL of the kinase/substrate mix to each well.
Prepare a 2x ATP solution in the assay buffer.
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the kinase, if known.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Detection:
Prepare the HTRF detection reagent mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in the detection buffer.
Add 10 µL of the detection mix to each well to stop the kinase reaction.
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. The ratio of these two signals is calculated to correct for well-to-well variations.
Data Analysis:
Normalize the data using the vehicle control (0% inhibition) and a control without enzyme or with a high concentration of a known inhibitor (100% inhibition).
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.